REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:16][OH:17])=[C:6]([CH:15]=1)[CH:7]([OH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Se](=O)=O>C(O)(=O)C>[C:7]([C:6]1[CH:15]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[CH:16]=[O:17])(=[O:14])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
5-chloro-2-hydroxymethylbenzhydrol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(C2=CC=CC=C2)O)C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
Concentration and addition of petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |